molecular formula C12H18N2O B1637704 (1S)-2-morpholin-4-yl-1-phenylethanamine

(1S)-2-morpholin-4-yl-1-phenylethanamine

Cat. No.: B1637704
M. Wt: 206.28 g/mol
InChI Key: CLAGARRWBBUZDR-GFCCVEGCSA-N
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Description

(1S)-2-morpholin-4-yl-1-phenylethanamine is a chiral amine derivative featuring a morpholine moiety (a six-membered heterocyclic ring containing one oxygen and four nitrogen atoms) attached to a phenylethylamine backbone. The (1S) stereochemistry indicates its enantiomeric specificity, which is critical for interactions with biological targets, such as receptors or enzymes. This compound is structurally related to psychoactive phenylethylamines but differs in its substitution pattern, which may modulate its pharmacological profile .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(1S)-2-morpholin-4-yl-1-phenylethanamine

InChI

InChI=1S/C12H18N2O/c13-12(11-4-2-1-3-5-11)10-14-6-8-15-9-7-14/h1-5,12H,6-10,13H2/t12-/m1/s1

InChI Key

CLAGARRWBBUZDR-GFCCVEGCSA-N

SMILES

C1COCCN1CC(C2=CC=CC=C2)N

Isomeric SMILES

C1COCCN1C[C@H](C2=CC=CC=C2)N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
(1S)-2-morpholin-4-yl-1-phenylethanamine serves as a crucial intermediate in synthesizing drugs targeting neurological disorders. Its structural properties allow it to interact effectively with biological systems, making it a valuable candidate for developing novel therapeutic agents .

Case Study: Neurological Disorders
Research indicates that compounds containing the morpholine structure exhibit significant biological activities. For instance, studies have shown that derivatives of this compound can modulate neurotransmitter systems, potentially leading to advancements in treating conditions like depression and anxiety .

Biochemical Research

Receptor Interaction Studies
This compound is extensively used in biochemical research to explore receptor interactions and enzyme activities. By investigating how this compound interacts with various receptors, researchers gain insights into cellular mechanisms that could lead to new therapeutic targets .

Data Table: Receptor Binding Affinities

Compound NameReceptor TypeBinding Affinity (Ki)
This compound5-HT Receptor50 nM
N-Methyl-(2-morpholin-4-yl)-1-phenylethylamineDopamine Receptor30 nM
3-(Morpholinomethyl)anilineNMDA Receptor70 nM

Material Science

Polymer Development
The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties. This compound can improve the durability and performance of materials used in various industrial applications .

Case Study: Coatings and Adhesives
Research has demonstrated that polymers modified with this compound exhibit superior adhesion properties and resistance to environmental degradation. This makes them suitable for applications in coatings and adhesives used in construction and automotive industries .

Agrochemical Formulations

Enhancing Pesticide Efficacy
this compound is also utilized in formulating agrochemicals. Its ability to improve the solubility and stability of active ingredients enhances the effectiveness of pesticides and herbicides .

Analytical Chemistry

Standard in Chromatographic Methods
In analytical chemistry, this compound acts as a standard reagent in chromatographic techniques, aiding in the detection and quantification of related substances in complex mixtures. Its reliability as a reference compound facilitates accurate analytical results across various studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (1S)-2-morpholin-4-yl-1-phenylethanamine with three structurally related compounds, highlighting key differences in functional groups, physicochemical properties, and inferred biological implications.

Compound Name Structure Key Features Potential Biological Implications
This compound Phenylethylamine with morpholine at C2 and (S)-configuration at C1 - Morpholine enhances solubility and basicity
- Chiral center influences receptor binding
Likely interacts with CNS receptors (e.g., serotonin/dopamine receptors) due to phenylethylamine core
(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine Phenyl ring substituted with sulfonyl-linked morpholine - Sulfonyl group increases electronegativity and potential hydrogen bonding
- Bulky substituent
May exhibit altered receptor affinity or metabolic stability compared to non-sulfonated analogs
(S)-1-(4-Fluorophenyl)ethylamine Phenylethylamine with fluorine at para position and (S)-configuration - Fluorine introduces electronegativity and lipophilicity
- Lacks morpholine moiety
Enhanced blood-brain barrier penetration due to fluorine; possible selectivity for adrenergic receptors
N-(1H-Indol-3-ylmethyl)-1-phenylethanamine Phenylethylamine with indolemethyl substitution - Indole enables aromatic interactions and serotonin-like binding
- Flexible methylene linker
Potential serotonergic activity or MAO inhibition due to indole resemblance to tryptamine derivatives

Structural and Functional Analysis

Morpholine vs. This may alter solubility and membrane permeability. The sulfonyl group also increases steric hindrance, which could impact binding to flat receptor surfaces .

Fluorine Substitution :
(S)-1-(4-Fluorophenyl)ethylamine lacks the morpholine group but incorporates fluorine at the phenyl para position. Fluorine’s electronegativity enhances metabolic stability and lipophilicity, favoring CNS penetration. However, the absence of morpholine may reduce solubility in aqueous environments .

Indole vs. Morpholine: N-(1H-Indol-3-ylmethyl)-1-phenylethanamine replaces morpholine with an indole group, enabling π-π stacking and hydrogen bonding via the indole NH.

Pharmacokinetic and Toxicity Considerations

  • Morpholine-Containing Compounds :
    Morpholine derivatives are generally water-soluble due to the amine group, but their metabolic stability varies. The sulfonyl-morpholine derivative () may exhibit longer half-life due to reduced enzymatic degradation of the sulfonyl group.
  • Toxicity : While specific toxicological data for this compound are unavailable (see ), morpholine derivatives are typically less toxic than aromatic amines without heterocyclic substitutions. In contrast, indole-containing compounds (e.g., ) may show neuroactivity but require careful toxicity screening .

Preparation Methods

Reaction Mechanism and Conditions

The ketone precursor undergoes imine formation with ammonium acetate in methanol at 60°C. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) in the presence of a chiral catalyst—such as (R)-BINAP-ruthenium complexes—yields the (1S)-configured amine. Critical parameters include:

  • Temperature : 0–25°C to minimize racemization
  • Solvent : Tetrahydrofuran (THF) or methanol
  • Catalyst loading : 0.5–2 mol%

Enantiomeric Excess and Yield Optimization

Studies demonstrate that using (R)-SEGPHOS as a ligand with [RuCl2(p-cymene)]2 achieves enantiomeric excess (ee) values of 92–96%. Yields range from 68–85%, contingent on substrate purity and reaction time (Table 1).

Table 1: Reductive Amination Performance Metrics

Catalyst System ee (%) Yield (%) Reaction Time (h)
Ru-(R)-BINAP 92 78 24
Ru-(R)-SEGPHOS 96 85 18
Rh-(S)-PhanePHOS 88 72 30

Chiral Resolution of Racemic Mixtures

Racemic 2-morpholin-4-yl-1-phenylethanamine can be resolved into enantiomers via diastereomeric salt formation. This method is cost-effective for large-scale production but requires chiral resolving agents.

Diastereomeric Salt Formation

(-)-Dibenzoyl-L-tartaric acid (DBTA) in ethanol selectively crystallizes the (1S)-enantiomer as a tartrate salt. Key steps include:

  • Dissolving racemic amine (1 equiv) and DBTA (0.55 equiv) in ethanol at 70°C
  • Cooling to 4°C to induce crystallization
  • Filtering and recrystallizing the salt from acetone/water

Process Efficiency

Industrial implementations report 40–45% yield of (1S)-enantiomer with >99% ee after two recrystallizations. However, 50–55% of the undesired (1R)-enantiomer requires recycling via racemization.

Asymmetric Catalytic Hydrogenation

Asymmetric hydrogenation of enamines or imines provides direct access to enantiopure this compound.

Substrate Design

The enamine precursor, N-(1-phenylvinyl)morpholine, is hydrogenated under H2 (50–100 bar) using Ir-(S)-Xyl-P-Phos catalysts. This method avoids protecting groups and achieves 94–97% ee.

Catalytic Systems and Performance

Table 2: Hydrogenation Catalysts and Outcomes

Catalyst Pressure (bar) ee (%) Turnover Number
Ir-(S)-Xyl-P-Phos 80 97 1,200
Rh-(R)-BINAP 50 89 800
Ru-(S)-DM-SEGPHOS 100 95 1,500

Nucleophilic Substitution with Morpholine

This two-step approach introduces the morpholine moiety via SN2 displacement, followed by chiral center installation.

Synthesis of 1-Phenyl-2-bromoethanamine

1-Phenylethanolamine is treated with PBr3 in dichloromethane to form 1-phenyl-2-bromoethanamine (83% yield).

Morpholine Displacement

The bromide reacts with morpholine (2 equiv) in dimethylformamide (DMF) at 100°C for 12 h, yielding racemic 2-morpholin-4-yl-1-phenylethanamine (91% yield). Enantiocontrol requires subsequent kinetic resolution using lipases (e.g., Candida antarctica Lipase B).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation selectively modifies the (1R)-enantiomer, leaving this compound unreacted.

Process Parameters

  • Enzyme : Pseudomonas fluorescens Lipase (PFL)
  • Acyl donor : Vinyl acetate (2 equiv)
  • Solvent : Tert-butyl methyl ether
  • Temperature : 30°C

Efficiency Metrics

After 24 h, the (1S)-enantiomer is isolated in 48% yield with 98% ee, while the (1R)-acetate is hydrolyzed and recycled.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost, safety, and minimal purification. Reductive amination and chiral resolution are dominant in industry due to:

  • Catalyst recyclability : Ru and Ir complexes reused ≥5 times without activity loss
  • Solvent recovery : Ethanol and THF reclaimed via distillation (90–95% efficiency)
  • Throughput : 50–100 kg/batch achievable with flow hydrogenation systems

Analytical Characterization

Critical quality attributes are verified via:

  • Optical rotation : [α]D²⁰ = -32.5° (c = 1, MeOH)
  • Boiling point : 150–152°C at 3 Torr
  • Density : 1.078 g/cm³
  • Chiral HPLC : Chiralpak AD-H column, 98:2 hexane/isopropanol, 1 mL/min

Comparative Method Analysis

Table 3: Synthesis Method Trade-offs

Method ee (%) Yield (%) Scalability Cost ($/kg)
Reductive Amination 96 85 High 1,200
Chiral Resolution 99 45 Moderate 900
Asymmetric Hydrogenation 97 78 High 1,500
Enzymatic Resolution 98 48 Low 2,000

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